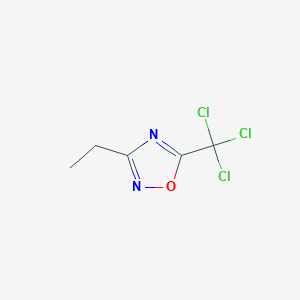

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

Overview

Description

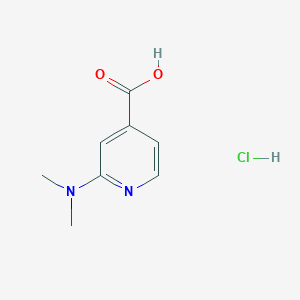

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a powder with a molecular weight of 258.24 . Its IUPAC name is 2-(1-pyrrolidinyl)-5-(trifluoromethyl)benzamide .Scientific Research Applications

Organic Synthesis and Catalysis

- Directing Group for C-H Bond Amination : A study has demonstrated the use of 2-(pyridin-2-yl)aniline as a new, removable directing group to promote C-H amination mediated by cupric acetate. This process allows for the effective amination of β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance, indicating a potential application in the synthesis of complex organic molecules (Hong-Yi Zhao et al., 2017).

Photophysical Properties

- Blue Fluorescence from BF2 Complexes : Another research focused on benzamides having pyridine and pyrazine moieties that were converted into difluoroboronated complexes. These complexes exhibited blue fluorescence, useful for biological and organic material applications, demonstrating the photophysical properties of benzamide derivatives (M. Yamaji et al., 2017).

Neurology and Pharmacology

- Tritium Labelling for Neuroleptics : Research on the preparation of tritium labelled benzamide derivatives possessing dopamine-D2 binding properties was described, highlighting their potential use in neuroleptic drugs. The specificity and high specific activity of these compounds could offer advantages in the study of neurological pathways and drug development (L. Gawell et al., 1985).

Crystal Structure Analysis

- Hirshfeld Surface Analysis : A study provided insights into the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative, showcasing its potential for further chemical and pharmacological research (G. Artheswari et al., 2019).

Chemistry and Material Science

- Synthesis of Functionalized 2-Pyrrolidinones : An efficient method was developed for the synthesis of functionalized 2-pyrrolidinones via domino reactions, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic molecules. This method highlights the application in creating molecules with potential utility in material science and organic chemistry (Hongwu Gao et al., 2013).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, for the treatment of various human diseases .

properties

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWAIKULLYRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

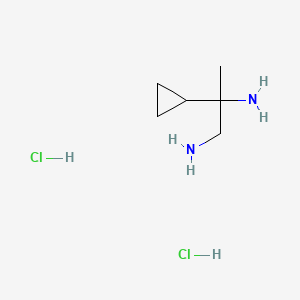

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)

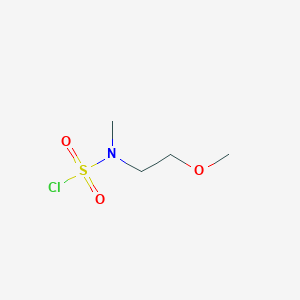

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)

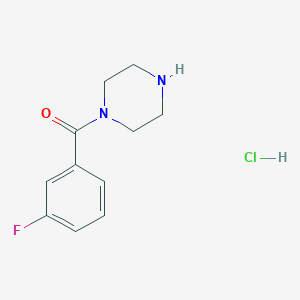

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)

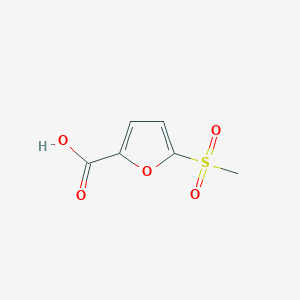

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)